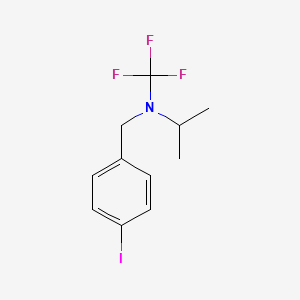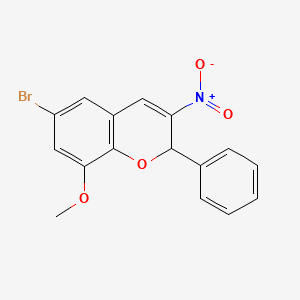
6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran typically involves multi-step organic reactions. One common method includes the bromination of 8-methoxy-2-phenyl-2H-1-benzopyran followed by nitration. The reaction conditions often require the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution of the bromine and nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder in acidic conditions or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-bromo-8-methoxy-3-amino-2-phenyl-2H-1-benzopyran .
Scientific Research Applications
6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-8-methoxy-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: A spiropyran-based photochromic dye with similar structural features.
7-Methyl-2H-1-benzopyran-2-one: Another benzopyran derivative with different substituents.
Uniqueness
6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran is unique due to its specific combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
57543-90-5 |
|---|---|
Molecular Formula |
C16H12BrNO4 |
Molecular Weight |
362.17 g/mol |
IUPAC Name |
6-bromo-8-methoxy-3-nitro-2-phenyl-2H-chromene |
InChI |
InChI=1S/C16H12BrNO4/c1-21-14-9-12(17)7-11-8-13(18(19)20)15(22-16(11)14)10-5-3-2-4-6-10/h2-9,15H,1H3 |
InChI Key |
VWXJLDUSNSBUFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


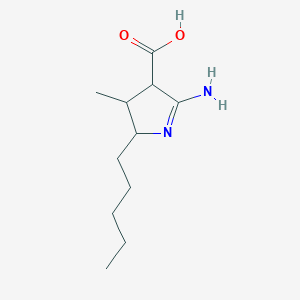
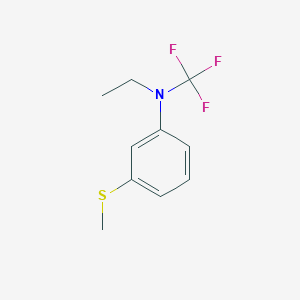

![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
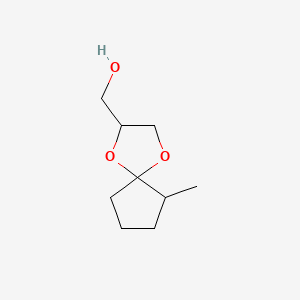
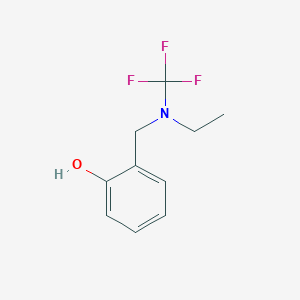
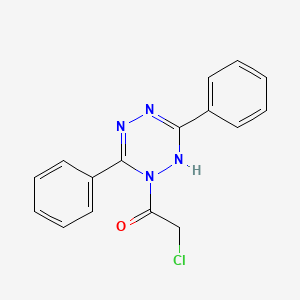
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)



